molecular formula C17H15ClN2O4 B11564792 2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11564792
M. Wt: 346.8 g/mol
InChI Key: OJFPQBRKHVQGNW-VXLYETTFSA-N
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Description

2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, an acetamido group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with an amine to form an amide intermediate. This intermediate is then subjected to further reactions, including condensation and esterification, to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automated systems helps in maintaining consistent reaction conditions and product quality. Industrial production also emphasizes the optimization of reaction parameters to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-(4-(4-Chlorophenoxy)phenyl)acetic acid

Uniqueness

2-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

[2-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H15ClN2O4/c1-12(21)24-16-5-3-2-4-13(16)10-19-20-17(22)11-23-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3,(H,20,22)/b19-10+

InChI Key

OJFPQBRKHVQGNW-VXLYETTFSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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